molecular formula C23H18N2O3S B3726898 N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide

N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide

Cat. No. B3726898
M. Wt: 402.5 g/mol
InChI Key: GBTGKNPRJOSDHJ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide, also known as ENB, is a synthetic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.
Biochemical and Physiological Effects:
N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Furthermore, N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and high stability. However, one limitation of N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide is its low solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide. One potential area of research is the development of new formulations of N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide that improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, research on the mechanism of action of N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide may reveal new targets for drug development in the treatment of inflammation, oxidative stress, and cancer.

Scientific Research Applications

N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide has been found to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-[(5Z)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-2-28-19-13-12-16(17-10-6-7-11-18(17)19)14-20-22(27)25-23(29-20)24-21(26)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,24,25,26,27)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTGKNPRJOSDHJ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC(=O)C4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC(=O)C4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide
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N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide

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